![molecular formula C7H2ClF2NS B3030821 2-Chloro-5,6-difluorobenzo[d]thiazole CAS No. 960535-39-1](/img/structure/B3030821.png)
2-Chloro-5,6-difluorobenzo[d]thiazole
Overview
Scientific Research Applications
Synthetic Applications :
- Janardhan et al. (2014) demonstrated that 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide can be used as electrophilic building blocks for forming thiazolo[3,2-a]pyrimidinone products, a process involving the title compound with acceptable yields (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Photovoltaic and Material Science :
- Wang et al. (2013) synthesized 5,6-Difluorobenzo[c][1,2,5]thiadiazole-based polymers, showing that substituents like fluorine atoms significantly impact material and photovoltaic properties. This research highlights the potential of these polymers in solar cell applications (Wang, Xin, Lu, Xiao, Xu, Zhao, Hu, Ong, & Ng, 2013).
Biological and Antimicrobial Applications :
- Tejaswi et al. (2016) synthesized novel benzothiazole Schiff bases and their Cu(II) complexes, showing significant DNA binding and cleavage abilities, and demonstrated good intercalation properties and antimicrobial potential (Tejaswi, Kumar, Rambabu, Vamsikrishna, & Shivaraj, 2016).
Spectroscopic and Molecular Docking Studies :
- Shanmugapriya et al. (2022) conducted a comprehensive study on the molecular structure and electronic properties of certain thiazole compounds. Their research provides insights into the interactions within these compounds, relevant to the field of cancer protein targeting (Shanmugapriya, Vanasundari, Balachandran, Revathi, Sivakumar, & Viji, 2022).
Anticancer Activity :
- Yurttaş et al. (2014) synthesized novel thiazole-(benz)azole derivatives and evaluated their anticancer activity, demonstrating significant effects against A549 and C6 tumor cell lines (Yurttaş, Özkay, Akalın-Çiftçi, & Ulusoylar-Yıldırım, 2014).
Antiviral Evaluation :
- Zou et al. (1997) synthesized 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles, including a compound related to 2-Chloro-5,6-difluorobenzo[d]thiazole, and evaluated their potential as agents against human cytomegalovirus infections (Zou, Drach, & Townsend, 1997).
properties
IUPAC Name |
2-chloro-5,6-difluoro-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NS/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEIUMKOBQLKJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)SC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856001 | |
Record name | 2-Chloro-5,6-difluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6-difluorobenzo[d]thiazole | |
CAS RN |
960535-39-1 | |
Record name | 2-Chloro-5,6-difluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,6-difluorobenzo[d]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.